Product packaging for 5-Fluoro-4-hydroxyquinazoline(Cat. No.:CAS No. 436-72-6)

5-Fluoro-4-hydroxyquinazoline

Katalognummer: B1417613
CAS-Nummer: 436-72-6
Molekulargewicht: 164.14 g/mol
InChI-Schlüssel: UXEZULVIMJVIFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Significance of the Quinazoline (B50416) Scaffold in Contemporary Drug Discovery and Development

The quinazoline scaffold is one of the most important heterocyclic structures in modern medicinal chemistry, largely due to the diverse and potent pharmacological activities exhibited by its derivatives. frontiersin.orgcabidigitallibrary.org These compounds have been extensively investigated and developed for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, and anticonvulsant therapies. omicsonline.orgekb.eg The ability of the quinazoline core to serve as a foundation for multi-target agents has made it particularly valuable in addressing complex diseases like cancer and Alzheimer's disease. mdpi.comekb.eg

A paramount achievement in the application of the quinazoline scaffold has been in the field of oncology, specifically in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.govnih.gov The quinazoline framework proved to be an ideal structure for targeting the ATP-binding site of EGFR, leading to the creation of highly effective and targeted cancer therapies. nih.gov This has resulted in a significant reduction in adverse effects compared to traditional chemotherapy and improved treatment efficacy for various solid tumors. ekb.eg The success of these drugs has cemented the quinazoline scaffold's reputation as a crucial component in the design of modern targeted therapeutics. nih.gov

The versatility of the quinazoline scaffold continues to inspire medicinal chemists to develop novel hybrids and derivatives with improved potency and specificity. rsc.org By combining the quinazoline pharmacophore with other bioactive moieties, researchers aim to create next-generation drugs that can overcome challenges such as drug resistance. rsc.org

Table 1: Examples of Clinically Used Quinazoline-Based Drugs
Drug NamePrimary Therapeutic UseMechanism of Action
GefitinibNon-Small Cell Lung CancerEGFR Tyrosine Kinase Inhibitor
ErlotinibNon-Small Cell Lung Cancer, Pancreatic CancerEGFR Tyrosine Kinase Inhibitor
LapatinibHER2-Positive Breast CancerDual EGFR and HER2 Tyrosine Kinase Inhibitor
PrazosinHypertension, Benign Prostatic Hyperplasia (BPH)α1-Adrenergic Receptor Antagonist
AfatinibNon-Small Cell Lung CancerIrreversible ErbB Family Blocker
ProquazoneRheumatoid Arthritis, OsteoarthritisNon-Steroidal Anti-Inflammatory Drug (NSAID)

Historical Trajectory of Fluorinated Quinazoline Derivatives in Academic Research

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. acs.org Fluorination can improve metabolic stability, binding affinity, and bioavailability. rsc.orgfrontiersin.org The application of this strategy to the quinazoline scaffold has led to a significant area of research focused on developing novel fluorinated derivatives with enhanced therapeutic potential. researchgate.net

The historical development of fluorinated quinazolines began with synthetic explorations aimed at creating new chemical entities. Early methods focused on the synthesis of annulated fluoroquinazolines, which were subsequently reported to have a wide range of biological activities, including antibacterial and antitumor effects. openmedicinalchemistryjournal.comscispace.com Over time, more refined and efficient synthetic protocols have been developed, such as the condensation of o-fluorobenzaldehydes with amidines, allowing for a greater variety of quinazoline derivatives to be produced. uob.edu.ly

A significant focus of research has been on the development of fluorinated quinazolinones for various therapeutic applications. For instance, new fluorinated quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activities. encyclopedia.pub In other studies, the incorporation of fluorine into quinazolinone-sulphonamide hybrids resulted in compounds with significant cytotoxic activity against cancer cells while remaining safe for non-cancerous cells. nih.gov The compound 5-Fluoro-4-hydroxyquinazoline itself is a key intermediate in the synthesis of more complex fluorinated molecules. cymitquimica.com Its structure allows for further chemical modifications, serving as a foundational building block for the development of novel therapeutic agents with potential anti-cancer and anti-inflammatory properties. cymitquimica.com

The strategic placement of fluorine atoms on the quinazoline ring has been shown to be crucial for biological activity. For example, in the development of EGFR inhibitors, the introduction of a fluorine substituent on the benzene (B151609) ring of the quinazoline core was found to be vital for inhibitory activity. nih.gov Similarly, research on antimicrobial quinazolinone hybrids revealed that fluorine-containing molecules exhibited greater potential, which was attributed to the improved lipophilicity and metabolic stability imparted by the fluorine atom. rsc.org This consistent finding across different studies underscores the importance of fluorination in the ongoing development of potent and effective quinazoline-based pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2O B1417613 5-Fluoro-4-hydroxyquinazoline CAS No. 436-72-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEZULVIMJVIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371996
Record name 5-Fluoro-4-hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436-72-6
Record name 5-Fluoro-4-hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoroquinazolin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 5 Fluoro 4 Hydroxyquinazoline and Its Derivatives

Established Synthetic Routes to the Core 5-Fluoro-4-hydroxyquinazoline Scaffold

Traditional methods for constructing the quinazoline (B50416) ring system have been adapted and refined for the specific synthesis of fluorinated analogues. These routes often involve multi-step sequences that build the heterocyclic core from simpler, fluorinated precursors.

Applications of the Gould–Jacobs Reaction in Fluoroquinazoline Synthesis

The Gould-Jacobs reaction is a widely utilized and effective method for preparing quinolines and 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The reaction sequence typically begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester. wikipedia.org This is followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the 4-hydroxyquinoline core. wikipedia.org

This methodology has been successfully applied to the synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids, which are important intermediates for various bioactive compounds, including fluoroquinolone antibacterials. lookchem.comresearchgate.net The process involves reacting a fluoro-substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a heat-induced cyclization to produce the corresponding 4-hydroxyquinoline-3-carboxylate ester. auctoresonline.org

The general mechanism proceeds as follows:

Condensation: A substituted aniline reacts with EMME, with the substitution of the ethoxy group by the aniline nitrogen. wikipedia.org

Cyclization: A thermal 6-electron cyclization (benzannulation) forms the quinoline (B57606) ring. wikipedia.org

Saponification: The ester group is hydrolyzed to a carboxylic acid using a base like sodium hydroxide. wikipedia.org

Decarboxylation: The resulting acid is heated to remove the carboxyl group, yielding the 4-hydroxyquinoline. wikipedia.org

The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups in the meta-position. wikipedia.org

Table 1: Key Steps in the Gould-Jacobs Reaction for Fluoroquinoline Synthesis

Step Reactants Conditions Product Citation
Condensation Fluoroaniline, Diethyl ethoxymethylenemalonate (EMME) Reflux in ethanol Anilinomethylenemalonate intermediate auctoresonline.orgpreprints.org
Cyclization Anilinomethylenemalonate intermediate High temperature (e.g., in diphenyl ether) Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate wikipedia.orgresearchgate.net
Saponification Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate Aqueous NaOH 5-Fluoro-4-hydroxyquinoline-3-carboxylic acid wikipedia.org
Decarboxylation 5-Fluoro-4-hydroxyquinoline-3-carboxylic acid Heat This compound wikipedia.org

Utility of the Mannich Reaction in the Derivatization of 4-Hydroxyquinolines

The Mannich reaction is a powerful tool for the C-C bond formation via aminoalkylation, involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov In the context of 4-hydroxyquinolines, which are nitrogen-containing analogues of naphthols, the Mannich reaction facilitates the introduction of aminomethyl groups onto the quinoline scaffold. mdpi.commdpi.com

This derivatization is significant as the introduction of nitrogen-containing moieties can enhance the water solubility and bioavailability of the parent molecule. nih.gov The reaction typically proceeds under mild conditions and utilizes simple reagents. mdpi.com For 4-hydroxyquinolines, the active hydrogen at the C-3 position can be substituted with an aminomethyl group, although reactivity at other positions is also possible depending on the substrate. mdpi.comsemanticscholar.org The choice of amine and aldehyde components is highly variable, allowing for the synthesis of a diverse library of derivatives. mdpi.com

Studies have demonstrated the aminomethylation of various 4-hydroxyquinoline scaffolds using formaldehyde (B43269) and secondary amines like piperidine. mdpi.comnih.gov This modified Mannich reaction (mMr) is a key strategy for functionalizing the core structure, leading to compounds with potential biological activities. mdpi.commdpi.com

Table 2: Components of the Mannich Reaction for 4-Hydroxyquinoline Derivatization

Component Role Examples Citation
Substrate Active Hydrogen Provider 4-Hydroxyquinolines, 2-methyl-4-hydroxyquinoline mdpi.commdpi.com
Aldehyde Carbon Source Formaldehyde, Paraformaldehyde, Aromatic Aldehydes mdpi.comnih.gov
Amine Nitrogen Source Piperidine, Ammonia, Primary/Secondary Amines mdpi.commdpi.com

Strategic Cyclization and Ring-Forming Approaches for Fluoroquinazoline Assembly

Beyond the classical Gould-Jacobs reaction, various other strategic cyclization methods are employed to construct the fluoroquinazoline core. These methods often provide access to diverse structural motifs and can offer improved stereoselectivity.

One notable approach is the fluorination-initiated asymmetric cyclization . This method has been used to achieve stereoselective synthesis of fluorine-bearing dihydroquinazolones. semanticscholar.orgfigshare.com The reaction employs chiral phase-transfer catalysts to control the stereochemistry, resulting in high diastereo- and enantioselectivities. semanticscholar.orgfigshare.com

Another strategy involves a base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction followed by cyclization . This transition-metal-free approach has been developed for the synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides. nih.gov The mechanism involves an initial SNAr reaction to form a diamide (B1670390) intermediate, which then undergoes intramolecular nucleophilic addition and dehydration to afford the quinazolinone ring. nih.gov This one-pot protocol is efficient for creating both 2-substituted and 2,3-disubstituted quinazolin-4-ones. nih.gov

These diverse cyclization strategies highlight the flexibility and adaptability of synthetic organic chemistry in assembling complex heterocyclic scaffolds like this compound. youtube.com

Modern Approaches for Fluorine Introduction and Quinazoline Annulation

Recent advancements in synthetic methodology have focused on developing more efficient, selective, and environmentally friendly routes to fluorinated heterocycles. These modern approaches often utilize catalysis to achieve transformations that are difficult or impossible with traditional methods.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-F Bond Formation

Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis, providing powerful methods for constructing complex molecules. nih.gov In recent decades, there has been a surge in the development of transition-metal-catalyzed reactions for building quinazoline scaffolds. nih.govfrontiersin.org Catalysts based on metals like cobalt, manganese, and titanium have been employed in dehydrogenative cyclization and annulation strategies to form the quinazoline ring system from readily available starting materials. nih.govfrontiersin.org

While many syntheses start with fluorinated precursors, a modern and highly desirable strategy is the late-stage introduction of fluorine. Transition-metal-catalyzed C-F bond formation is an evolving approach to achieve this. uiowa.edu These methods can selectively and efficiently create C-F bonds, which is a significant challenge in organic synthesis. uiowa.edu Palladium-catalyzed C-H bond activation, for example, has been used to introduce various fluorinated groups (like SCF₃) onto aromatic and heterocyclic scaffolds, offering a direct route to functionalized molecules. beilstein-journals.org While direct C-H fluorination on the quinazoline core is still a developing area, these catalytic principles provide a roadmap for future synthetic innovations.

Table 3: Examples of Transition Metals in Quinazoline Synthesis

Metal Catalyst Reaction Type Key Features Citation
Cobalt (Co) Dehydrogenative Cyclization Ligand-free, cost-effective catalyst, mild conditions nih.gov
Manganese (Mn) Acceptorless Dehydrogenative Coupling (ADC) Utilizes a simple phosphine-free NNN-tridentate ligand frontiersin.org
Titanium (Ti) Synergistic Catalysis Used with TMSI for synthesis of 2-aryl-4-iodoquinazolines nih.govfrontiersin.org
Palladium (Pd) C-H Activation/Functionalization Directs functionalization with fluorinated groups (e.g., SCF₃) beilstein-journals.org

Environmentally Benign Synthetic Protocols for Fluoroquinazolines

In line with the principles of green chemistry, significant effort has been directed towards developing sustainable synthetic methods for fluoroquinazolines and related compounds. sruc.ac.ukresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. sruc.ac.uk

Key aspects of green synthetic protocols include:

Use of Eco-friendly Solvents: Water has been successfully used as a solvent for the synthesis of 2,3-dihydroquinazolin-4-ones, significantly reducing the reliance on volatile organic compounds. sciensage.info

Recyclable Catalysts: Solid acid catalysts, such as zeolites, offer a non-corrosive and reusable alternative to traditional acid catalysts. researchgate.net They can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net

Energy Efficiency: Microwave irradiation has been employed to synthesize fluoroquinolone analogues. researchgate.net This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Use of Benign Catalysts: The use of inexpensive and low-toxicity metal catalysts, such as iron(III) chloride (FeCl₃), for dehydrogenative coupling reactions represents a more environmentally friendly option compared to precious metal catalysts. nih.gov

These green chemistry approaches are crucial for the sustainable production of pharmaceuticals and other fine chemicals, making the synthesis of fluoroquinazolines more cost-effective and environmentally responsible. sruc.ac.uknih.gov

Enantioselective Synthesis and Diastereocontrol in Fluoroquinazoline Derivatives

The introduction of fluorine atoms into quinazoline scaffolds can significantly influence their biological properties. Achieving stereocontrol in these molecules is crucial, and recent methodologies have focused on the enantioselective synthesis and diastereocontrol of fluoroquinazoline derivatives. A notable advancement is the use of fluorination-initiated asymmetric cyclization reactions to produce fluorine-containing dihydroquinazolones. figshare.com

This strategy employs double axially chiral anionic phase-transfer catalysts to achieve high levels of both diastereo- and enantioselectivity. figshare.com The reaction mechanism involves an asymmetric fluorocyclization that allows for the stereoselective synthesis of drug-like scaffolds such as dihydroquinazolone. semanticscholar.org This method has proven effective for a range of fluorine-containing dihydroquinazolones, consistently yielding high diastereomeric ratios and enantiomeric excesses. figshare.com

Key findings from these enantioselective methodologies are summarized below:

Catalyst TypeKey ReactionDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Double Axially Chiral Anionic Phase-Transfer CatalystsFluorination-Initiated Asymmetric Cyclization>20:1Up to 98% figshare.com

This approach represents a significant step forward in accessing stereochemically defined fluoroquinazoline derivatives, which are valuable for further research and development. The high degree of stereocontrol is achieved through the catalyst's ability to create a chiral environment during the critical bond-forming step. figshare.comsemanticscholar.org

Process Optimization and Scalability Considerations for Research Applications

Optimizing the synthesis of this compound and its derivatives is essential for producing sufficient quantities for research purposes with high purity and yield. Process optimization typically involves a systematic study of various reaction parameters to identify the most efficient conditions.

Key parameters that are often optimized include the choice of catalyst, the molar ratio of substrates, reaction temperature, and reaction duration. journalirjpac.com For instance, in the synthesis of related quinazoline compounds, Lewis acids like BF3-Et2O have been used as catalysts, and their concentration relative to the starting materials was a critical factor in maximizing the yield. journalirjpac.com Similarly, adjusting the temperature and reaction time can significantly impact the outcome, with optimal conditions leading to higher conversion and fewer byproducts. journalirjpac.com The goal is to develop a robust procedure that provides consistent results. esmed.org

For research applications, scalability refers to the ability to increase the production from milligram to gram scale without significant loss of yield or purity. While not focused on industrial-level production, scaling up for research requires careful consideration of factors such as heat transfer, mixing efficiency, and reagent addition rates. The transition from a small-scale flask to a larger reactor can alter the reaction kinetics and impurity profile. Therefore, a process that is optimized on a small scale may require re-optimization for larger batches. mdpi.com

A generalized approach to optimizing a synthetic step for a quinazoline derivative might involve the following considerations:

ParameterObjectiveExample ConsiderationReference
CatalystMaximize reaction rate and selectivityScreening Lewis acids or phase-transfer catalysts. figshare.comjournalirjpac.com figshare.comjournalirjpac.com
SolventEnsure solubility of reagents and facilitate reactionTesting a range of aprotic and protic solvents.
TemperatureBalance reaction rate with stability of reactants and productsRunning trials from room temperature to reflux. journalirjpac.com journalirjpac.com
Reactant RatioMaximize conversion of the limiting reagentVarying the molar equivalents of reagents. journalirjpac.com journalirjpac.com
Reaction TimeAchieve complete conversion without product degradationMonitoring reaction progress over time using TLC or HPLC. journalirjpac.com journalirjpac.com

Developing a scalable synthesis for research ensures that a reliable supply of the compound is available for biological screening and other studies. The focus remains on reproducibility and achieving the desired quality and quantity for non-commercial research needs. arxiv.org

Elucidation of Biological Activities and Underlying Mechanisms of Action for 5 Fluoro 4 Hydroxyquinazoline Analogs

Anticancer and Anti-Proliferative Research Focus

Analogs of 5-Fluoro-4-hydroxyquinazoline have emerged as a significant area of investigation in oncology, primarily due to their potential to interfere with critical cellular processes that drive cancer cell proliferation and survival. Research has concentrated on their ability to act as targeted therapeutic agents, modulating specific enzymes and signaling pathways that are often dysregulated in malignant cells. The core of this research lies in the inhibition of DNA repair mechanisms and the modulation of intracellular signaling cascades integral to tumor growth.

The 4-hydroxyquinazoline (B93491) scaffold has been identified as a promising framework for the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). nih.gov PARP is a family of nuclear enzymes crucial for repairing single-stranded DNA breaks (SSBs) through the base excision repair (BER) pathway. mdpi.com In the context of cancer therapy, inhibiting PARP is a key strategy, particularly for tumors with existing defects in other DNA repair pathways, such as those involving BRCA1/2 mutations. researchgate.net By blocking PARP, SSBs are not repaired and can accumulate, leading to the formation of more lethal double-strand breaks (DSBs) during DNA replication. frontiersin.org This mechanism exploits a concept known as "synthetic lethality," where the inhibition of one pathway (PARP) is selectively lethal to cells that have a deficiency in another pathway (e.g., homologous recombination repair), a common characteristic of certain cancers. nih.govnih.gov

Mechanistically, quinazoline-based analogs function as competitive inhibitors, targeting the catalytic domain of PARP enzymes, particularly PARP-1 and PARP-2. frontiersin.org PARP-1 is the most abundant isoform and is responsible for approximately 90% of the PARylation events related to DNA damage repair. mdpi.com These inhibitors compete with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), effectively blocking the synthesis of poly(ADP-ribose) (PAR) chains. frontiersin.org This prevention of PARylation means that DNA repair proteins cannot be recruited to the site of damage, stalling the repair process. mdpi.com

Molecular docking and in vitro studies have elucidated the binding modes of these inhibitors. For instance, a novel 4-hydroxyquinazoline derivative, designated as compound B1, demonstrated effective inhibition of PARP1. nih.gov Hydrogen bonding between the compound and key amino acid residues, such as ASP766, within the enzyme's active site is believed to be crucial for its inhibitory activity. nih.gov Such interactions stabilize the inhibitor within the catalytic pocket, preventing NAD+ from binding and thereby halting enzyme function. The inhibitory potential of these analogs is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: In Vitro PARP-1 Inhibitory Activity of Selected Compounds

Compound Target IC50 (nM)
Olaparib (Reference) PARP-1 5.96 ± 0.87

| Compound B1 | PARP-1 | 63.81 ± 2.12 |

This table presents the in vitro inhibitory activity of a 4-hydroxyquinazoline derivative (Compound B1) against the PARP-1 enzyme, with the FDA-approved drug Olaparib shown for comparison. Data sourced from in vitro enzyme activity assays. nih.gov

The primary consequence of PARP inhibition by 4-hydroxyquinazoline analogs is the significant disruption of DNA repair. nih.gov By preventing the repair of SSBs, these compounds lead to an accumulation of DNA lesions. frontiersin.org When a cell with these unrepaired SSBs enters the S-phase of the cell cycle, the replication fork encounters the break, leading to its collapse and the formation of a DSB. frontiersin.org

In healthy cells, these DSBs can be efficiently repaired by the homologous recombination repair (HRR) pathway. mdpi.com However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HRR pathway. nih.gov In these "HRR-deficient" cancer cells, the DSBs generated by PARP inhibition cannot be properly repaired, leading to genomic instability and ultimately, apoptotic cell death. researchgate.netnih.gov

The impact on DNA repair is often visualized and quantified by measuring the levels of phosphorylated histone H2AX (γH2AX), a biomarker for DNA DSBs. nih.gov Studies on 4-hydroxyquinazoline derivatives show that they cause a dose-dependent increase in γH2AX aggregation in cancer cells. nih.gov Furthermore, immunofluorescence analysis confirms that these compounds effectively suppress the formation of PAR within the cell nucleus, demonstrating successful target engagement and interference with the DNA repair machinery at low concentrations. nih.gov

Beyond direct interaction with DNA repair enzymes, the anticancer effects of quinazoline (B50416) derivatives can also be attributed to their modulation of key intracellular signaling cascades that regulate cell fate decisions such as proliferation, survival, and apoptosis.

The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical cascade that promotes cell survival, growth, and proliferation. nih.govnih.gov In a majority of human cancers, this pathway is hyperactivated due to mutations in its components, contributing to malignant transformation and resistance to therapy. nih.govnih.gov Consequently, the development of anticancer agents has overwhelmingly focused on the inhibition of the PI3K/Akt pathway to suppress tumor growth and survival signals. techscience.cnmdpi.com While extensive research has been conducted on quinazoline-based compounds as inhibitors of this pathway, the specific activation of the PI3K/Akt pathway as an anti-proliferative mechanism for this compound analogs is not a widely documented therapeutic strategy in the reviewed scientific literature. The conventional understanding is that aberrant activation of this pathway is a driver of oncogenesis, making its targeted inhibition a primary therapeutic goal. nih.gov

Nuclear Factor-kappa B (NFκB) and Activator Protein-1 (AP-1) are transcription factor complexes that play pivotal roles in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis. nih.gov In the context of cancer, the constitutive activation of both NFκB and AP-1 is frequently observed and is associated with tumor progression, metastasis, and resistance to antiestrogen therapies. nih.gov The signaling pathways that converge on NFκB and AP-1 are therefore considered important targets for cancer intervention. While the modulation of these transcription factors is a recognized strategy for cancer treatment, specific research detailing the direct downregulation of NFκB and AP-1 activities by this compound analogs as a primary anticancer mechanism is not extensively reported in the available literature.

Modulation of Intracellular Signaling Cascades

Regulation of the MAP Kinase System

Research into the biological effects of this compound analogs, particularly the well-studied compound Idelalisib, has revealed significant interactions with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade is a critical pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.

Idelalisib, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), has been shown to indirectly regulate the MAPK pathway. While its primary target is PI3Kδ, the inhibition of this key signaling node has downstream consequences on other interconnected pathways. In mantle cell lymphoma cell lines, treatment with Idelalisib has been observed to impede the activation of the MAPK pathway. Specifically, a reduction in the phosphorylation levels of key components of this pathway, including MEK, ERK, and p90RSK, has been documented. This suggests that the therapeutic effects of this compound analogs like Idelalisib may be, in part, attributable to their ability to dampen the pro-survival and proliferative signals transmitted through the MAPK cascade.

Table 1: Effect of Idelalisib on MAP Kinase Pathway Components

Cell Line TypeTreatmentEffect on MEK PhosphorylationEffect on ERK PhosphorylationEffect on p90RSK Phosphorylation
Mantle Cell LymphomaIdelalisibReducedReducedReduced

Effects on Cell Cycle Progression and Apoptosis Induction

Analogs of this compound have demonstrated notable effects on fundamental cellular processes such as cell cycle progression and the induction of apoptosis, or programmed cell death. These are crucial areas of investigation in cancer research, as the ability to halt cancer cell division and trigger their self-destruction is a key goal of many therapeutic strategies.

Idelalisib, a prominent analog, induces apoptosis in malignant B-cells. This pro-apoptotic effect is mediated through a caspase-dependent mechanism. Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. By activating this cascade, Idelalisib effectively triggers the self-destruction of cancerous cells. Furthermore, this induction of apoptosis has been observed to be independent of common prognostic factors in chronic lymphocytic leukemia (CLL), such as del(17p) and del(11q).

Interestingly, while inducing apoptosis, treatment with Idelalisib in mantle cell lymphoma cell lines resulted in a moderate loss of viability without a significant change in the cell cycle profile. This suggests that for certain cancer types, the primary mechanism of action for this class of compounds may be the direct induction of apoptosis rather than a primary arrest of the cell cycle at a specific phase.

Table 2: Apoptotic and Cell Cycle Effects of Idelalisib

Cell TypeTreatmentPrimary EffectCell Cycle Profile
Malignant B-cellsIdelalisibInduction of caspase-dependent apoptosisNot significantly altered
Mantle Cell LymphomaIdelalisibModerate loss of viabilityNo significant change

Survivin Inhibition as a Therapeutic Strategy

Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers but is generally absent in normal, differentiated tissues. It plays a dual role in promoting cell proliferation and inhibiting apoptosis, making it an attractive target for cancer therapy.

Currently, there is no direct scientific evidence to suggest that this compound or its well-characterized analog, Idelalisib, function as direct inhibitors of survivin. The primary mechanism of action of Idelalisib is the inhibition of PI3Kδ, which in turn affects downstream pathways leading to apoptosis. While this apoptotic induction is a shared goal with survivin inhibitors, the direct interaction with and inhibition of the survivin protein by this compound analogs has not been reported in the available scientific literature. Therefore, survivin inhibition is not considered a primary therapeutic strategy for this specific class of compounds based on current knowledge.

Antimicrobial Research Applications

Extensive searches of the scientific literature and research databases did not yield any evidence to suggest that this compound or its known analogs, such as Idelalisib, possess antimicrobial properties. The research focus for this class of compounds has been overwhelmingly in the field of oncology. Therefore, the following sections on antibacterial efficacy and the inhibition of bacterial enzymes are not applicable to this compound based on currently available data.

Antibacterial Efficacy and Spectrum of Activity

No data available.

Inhibition of Bacterial DNA Gyrase

No data available.

Inhibition of Bacterial Topoisomerase IV

No data available.

Disruption of Bacterial Cell Membrane Permeability

The bacterial cell membrane, a critical barrier that maintains cellular integrity and regulates the passage of substances, has emerged as a promising target for novel antibacterial agents. Certain quinolone analogs have demonstrated the ability to disrupt this vital structure, leading to bacterial cell death. Research into 5-amino-4-quinolones has identified them as potent membrane-disrupting agents, particularly effective against multidrug-resistant (MDR) Gram-positive bacteria. nih.gov Preliminary studies on the mechanism of action of these compounds indicate that they are bacteriostatic and selectively disrupt bacterial membranes. nih.gov

The therapeutic potential of membrane-disrupting agents is significant, as this mechanism of action can be effective against even persistent bacterial forms. nih.gov Unlike many traditional antibiotics that target intracellular processes, agents that compromise the physical integrity of the bacterial membrane can overcome resistance mechanisms that rely on target modification or efflux pumps. The development of quinazoline derivatives with membrane-disrupting capabilities represents a strategic approach to combatting the growing threat of antibiotic resistance.

Overcoming Bacterial Efflux Pump Mechanisms

A primary mechanism by which bacteria develop resistance to antibiotics is through the overexpression of efflux pumps, which actively expel antimicrobial agents from the cell, reducing their intracellular concentration to sub-therapeutic levels. mdpi.com The NorA efflux pump in Staphylococcus aureus is a well-characterized example, belonging to the Major Facilitator Superfamily (MFS) of transporters. mdpi.com This transmembrane protein utilizes the proton motive force to extrude a wide range of substrates, including fluoroquinolones like ciprofloxacin. mdpi.com

Recent research has focused on the development of efflux pump inhibitors (EPIs) to be used in combination with existing antibiotics, thereby restoring their efficacy. Quinazoline derivatives have emerged as a promising class of NorA efflux pump inhibitors. mdpi.comnih.gov Studies have shown that certain quinazoline and quinoline (B57606) derivatives can act synergistically with ciprofloxacin against resistant strains of S. aureus that overexpress the norA gene. mdpi.com The inhibitory action of these compounds is specific to the efflux pump, as no synergistic effect is observed in strains lacking the norA gene. mdpi.com The mechanism of these EPIs does not involve compromising bacterial membrane permeability or altering cellular ATP levels. mdpi.com Furthermore, these quinazoline-based EPIs have been shown to enhance the bactericidal and post-antibiotic effects of ciprofloxacin and increase its mutation prevention concentration, all while exhibiting low toxicity to mammalian cells. mdpi.comnih.gov This targeted approach of inhibiting efflux pumps offers a valuable strategy to counteract antimicrobial resistance. mdpi.com

Efficacy Against Multi-Drug Resistant Pathogens

The rise of multi-drug resistant (MDR) pathogens presents a formidable challenge to global public health. The development of novel antimicrobial agents with efficacy against these resistant strains is a critical area of research. Quinoline-based compounds and their hybrids have demonstrated significant potential in this regard. ed.ac.uknih.govnih.gov

The strategy of creating hybrid molecules, which combine a fluoroquinolone moiety with other antibacterial pharmacophores, has been explored to overcome drug resistance. nih.govnih.gov These hybrids have the potential to act on multiple cellular targets, thereby reducing the likelihood of resistance development. nih.gov Quinazoline and quinazolinone hybrids, in particular, have been investigated for their antibacterial activity against MDR strains, including methicillin-resistant Staphylococcus aureus (MRSA). eurekaselect.com

Research on quinoline-based compounds has identified molecules with potent activity against replicating and non-replicating Mycobacterium tuberculosis, including strains resistant to first-line drugs like rifampin and isoniazid. ed.ac.uknih.gov The structure-activity relationship studies of these compounds are crucial for optimizing their efficacy and guiding the development of new anti-TB drugs. ed.ac.uknih.gov The versatility of the quinazoline scaffold allows for the design of derivatives that can overcome existing resistance mechanisms and provide new therapeutic options for treating infections caused by MDR pathogens. eurekaselect.comnih.gov

Antifungal Properties and Molecular Targets

In addition to their antibacterial activities, quinazoline derivatives have also been investigated for their potential as antifungal agents. Research has demonstrated that certain fluorinated quinazoline analogs exhibit significant inhibitory effects against a range of fungi. nih.govnih.govsemanticscholar.org

A study focused on s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives identified several compounds with potent antifungal activities. nih.gov The mechanism of action for one of the lead compounds was investigated against Fusarium oxysporum. The findings revealed that the compound inhibited spore germination and caused malformation of the hyphae, including condensation of the endosome. nih.gov Furthermore, treatment with this quinazoline derivative led to an increase in the permeability of the fungal cell membrane. nih.gov Biochemical analysis showed a decrease in the mycelial reducing sugar content, D-GlcNAc content, and chitinase activity, while the soluble protein content remained largely unaffected. nih.gov These results suggest that the antifungal action of these fluorinated quinazoline derivatives involves the disruption of the cell membrane and interference with cell wall synthesis.

More recent research on quinazolinone derivatives has also highlighted their antifungal potential against various phytopathogenic fungi. mdpi.com The structure-activity relationship studies indicated that substitutions on the quinazolinone core significantly influence the antifungal efficacy. mdpi.com Another study identified novel quinazoline derivatives that inhibit the splicing of fungal group II introns, a novel mechanism of action for antifungal agents. acs.org These findings underscore the potential of the quinazoline scaffold in the development of new antifungal drugs with diverse molecular targets.

Anti-Tuberculosis Activity and Mechanism Elucidation

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.gov The quinazoline scaffold has been a focal point in the search for new anti-tubercular agents. nih.gov

Specifically, 4-anilinoquinazoline derivatives have been identified as potent inhibitors of Mtb. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed key structural features important for their anti-Mtb activity, including substitutions on the quinazoline ring and the aniline (B41778) moiety. nih.gov For instance, the inclusion of a fluorine atom on the distal phenyl ring has been shown to markedly increase activity. nih.gov While the precise mechanism of action for many of these quin(az)oline compounds is still under investigation, a rational starting hypothesis is the inhibition of Mtb kinases, given that these compounds were often originally developed as human kinase inhibitors. nih.govbiorxiv.org However, it is also possible that their effects are mediated by other non-kinase ATP-binding proteins within the bacterium. nih.govbiorxiv.org

The development of quinazoline analogues continues to be an active area of research, with a focus on synthesizing novel derivatives with improved potency and favorable safety profiles. nih.gov The ability of some of these compounds to inhibit the growth of MDR-TB strains highlights their potential as future therapeutic options. nih.gov

Antimalarial Investigations, Including Mitochondrial Electron Transport Chain Targeting

The mitochondrial electron transport chain (mETC) of the malaria parasite, Plasmodium falciparum, is a well-validated target for antimalarial drug development due to significant structural and functional differences from its human counterpart. nih.govlstmed.ac.ukmdpi.com Several classes of compounds, including quinolones, have been shown to inhibit components of the P. falciparum mETC, particularly the cytochrome bc1 complex (Complex III). nih.govacs.orgnih.govmdpi.com

The cytochrome bc1 complex plays a crucial role in mitochondrial respiration and is essential for pyrimidine (B1678525) biosynthesis in the parasite. nih.govnih.gov Quinolone and quinazoline derivatives are believed to exert their antimalarial effect by binding to the Q_o or Q_i sites of cytochrome b, a key subunit of the bc1 complex, thereby inhibiting its function. nih.govnih.govmalariaworld.org This inhibition disrupts the mETC, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.

Recent studies have identified novel 7-N-substituted-3-oxadiazole quinolones that target the Q_o site of cytochrome b. nih.govnih.gov These compounds have demonstrated potent antimalarial activity against asexual blood-stage parasites, as well as activity against pre-erythrocytic stages and male gametes. nih.govnih.gov The structural resemblance of these inhibitors to the natural substrate, ubiquinone, is a key aspect of their mechanism of action. nih.gov The continued exploration of quinazoline and quinoline scaffolds offers a promising avenue for the development of new antimalarial agents that can overcome existing drug resistance by targeting the parasite's mETC. nih.govnih.govwebmate.me

Anti-inflammatory and Immunomodulatory Effects

The quinazoline scaffold is not only associated with antimicrobial activities but also possesses significant anti-inflammatory and immunomodulatory properties. mdpi.comencyclopedia.pub A diverse range of quinazoline derivatives have been synthesized and evaluated for their potential to modulate inflammatory pathways. mdpi.com

The anti-inflammatory effects of certain quinazoline compounds are attributed to their ability to inhibit key mediators of the inflammatory response. For instance, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov Additionally, quinazoline-based compounds have been designed as inhibitors of phosphoinositol-3-kinase δ (PI3Kδ), a crucial enzyme in immune cell signaling, demonstrating their potential as immunomodulators. mdpi.com

Exploration of Other Biological Activities (e.g., Anticonvulsant, Antiviral, Antihelmintic, Antiprotozoal)

Beyond their well-documented roles in other therapeutic areas, analogs of this compound have been investigated for a variety of other biological activities, demonstrating the versatility of the quinazoline scaffold. Research has extended into their potential as anticonvulsant, antiviral, antihelmintic, and antiprotozoal agents, with several studies identifying potent compounds and elucidating their mechanisms of action.

Anticonvulsant Activity

The quinazoline core is a recognized pharmacophore in the development of central nervous system agents, with some derivatives showing significant anticonvulsant properties. nih.gov The sedative-hypnotic drug methaqualone, a quinazolin-4(3H)-one derivative, is a notable example that has spurred further research into this class of compounds for epilepsy treatment. mdpi.com

The primary mechanism of action for the anticonvulsant effects of many quinazolinone derivatives involves the positive allosteric modulation of the GABA-A receptor. mdpi.com Structure-activity relationship (SAR) studies have highlighted key structural requirements for this activity, including the quinazolin-4(3H)-one moiety as a hydrophobic domain, a hydrogen bond-accepting carbonyl group, and an electron-donating nitrogen atom at the N1 position. mdpi.com Substitutions at the 2 and 3 positions of the quinazoline ring are crucial for modulating the pharmacokinetics and potency of these compounds. mdpi.com

In vivo studies using models such as the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) test have been employed to evaluate the anticonvulsant potential of newly synthesized quinazoline analogs. nih.govresearchgate.net For instance, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives demonstrated potential anticonvulsant activity in the PTZ model, with the mechanism confirmed to be linked to the GABA-A receptor through flumazenil antagonism assays. mdpi.com Another study on novel fluorinated quinazolines identified compounds that were active in both MES and scPTZ tests, suggesting a broad spectrum of anticonvulsant activity. nih.gov

Some research has also explored the inhibition of carbonic anhydrase (CA) as a potential secondary mechanism for the anticonvulsant effects of quinazoline derivatives. mdpi.commdpi.com Inhibition of brain CA can lead to an increased concentration of CO2, which has a positive outcome in the management of epilepsy. mdpi.com Molecular docking studies have been used to investigate the binding of quinazoline analogs to human carbonic anhydrase II (hCA II), revealing that substitutions at various positions can significantly influence their inhibitory activity. mdpi.com

Compound Series/NameKey Structural FeaturesBiological Activity/FindingsMechanism of Action
2,3-disubstituted quinazolin-4(3H)-onesVaried substituents at positions 2 and 3Showed potential anticonvulsant activity in the PTZ model in mice. mdpi.comPositive allosteric modulation of the GABA-A receptor. mdpi.com
Fluorinated quinazolines (5a-j)Fluorine substitution on the quinazoline ringActive in both scPTZ and MES tests, with some compounds showing low neurotoxicity. nih.govPredicted to protect against generalized tonic-clonic and absence seizures. nih.gov
Quinazoline analogues with butyl or benzyl substitutionButyl or benzyl groups at position 3Butyl substitution at position 3 showed a significant effect in preventing seizure spread. mdpi.comPotential inhibition of human carbonic anhydrase II (hCA II). mdpi.com

Antiviral Activity

The quinazoline scaffold has emerged as a promising framework for the development of novel antiviral agents. researchgate.net Derivatives have shown potent activity against a range of DNA and RNA viruses. nih.gov

Research has identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. nih.gov Certain analogs exhibited broad-spectrum activity with EC50 values in the nanomolar range and no significant cytotoxicity to mammalian cells. nih.gov For example, compound 27 in a specific study potently inhibited the replication of the ZIKV-HN16 strain with an EC50 of 86 nM. nih.gov

The mechanism of action for the antiviral effects of quinazoline derivatives can vary. Some compounds are thought to inhibit the VP1 virus capsid protein, preventing its attachment to the host cell, similar to other rhinovirus inhibitors. nih.gov In the context of influenza virus, some quinoline derivatives have been shown to inhibit neuraminidase activity. nih.gov For Tobacco Mosaic Virus (TMV), certain myricetin derivatives containing a quinazolinone moiety have been found to inhibit the virus, with microscale thermophoresis (MST) tests suggesting an interaction with the TMV coat protein (TMV-CP). acs.org Additionally, some 4-arylaminoquinazolines have been shown to effectively suppress the replication of human cytomegalovirus. nih.gov

Compound Series/NameTarget VirusBiological Activity/FindingsPotential Mechanism of Action
2,3,6-trisubstituted quinazolinonesZika Virus (ZIKV), Dengue Virus (DENV)Potent inhibitors of viral replication with EC50 values as low as 86 nM. nih.govInhibition of viral replication. nih.gov
Myricetin derivatives with a quinazolinone moietyTobacco Mosaic Virus (TMV)Compound L11 had a dissociation constant (Kd) value of 0.012 µM against TMV-CP. acs.orgInteraction with the Tobacco Mosaic Virus Coat Protein (TMV-CP). acs.org
4-Thioquinazoline derivatives with a chalcone moietyTobacco Mosaic Virus (TMV)Compounds M2 and M6 showed better protection activities than the commercial agent Ribavirin. nih.govInteraction with the Tobacco Mosaic Virus Coat Protein (TMV-CP) is suggested for some compounds. nih.gov
4-arylaminoquinazolinesHuman Cytomegalovirus (HCMV)Effectively suppress the replication of HCMV. nih.govNot specified.
Benzo[g]quinazolinesHuman Rotavirus Wa strainCompounds 1, 3, and 9 showed the most effective reducing activity against the virus. mdpi.comInhibition of the Outer Capsid protein VP4. mdpi.com

Antihelmintic Activity

The development of new antihelmintic drugs is crucial to combat parasitic worm infections. Research into quinazoline derivatives has shown potential in this area. A study focused on the synthesis and evaluation of novel 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline derivatives for their antihelmintic activity. nih.gov Out of fifteen synthesized compounds, two (6e and 6o) demonstrated good antihelmintic activity. nih.gov The mechanism of action for many antihelmintic drugs involves either killing (vermicide) or expelling (vermifuge) the parasitic worms by targeting their neuromuscular systems or metabolic pathways. slideshare.netresearchgate.net

Compound Series/NameKey Structural FeaturesBiological Activity/Findings
6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazolinesFused thiazolo-quinazoline ring systemCompounds 6e and 6o exhibited good antihelmintic activity. nih.gov

Antiprotozoal Activity

Protozoan parasites are responsible for several significant global diseases, and the emergence of drug resistance necessitates the discovery of new therapeutic agents. nih.gov Quinazoline derivatives have been investigated as potential antiprotozoal agents, showing activity against various parasites.

A series of quinazoline-2,4,6-triamine derivatives were designed, synthesized, and evaluated as trypanocidal, antileishmanial, and antiplasmodial agents. nih.gov The design of these compounds was rationalized based on docking studies with dihydrofolate reductase (DHFR) and pteridine reductase (PTR), key enzymes in the folate biosynthesis pathway of these parasites. nih.gov Several of these compounds showed potent in vitro activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana. nih.gov Notably, some compounds were more effective than the reference drugs nifurtimox and benznidazole against T. cruzi. nih.gov In an in vivo study using a Plasmodium berghei mouse model, four of the synthesized compounds demonstrated activity comparable to the standard antimalarial drugs chloroquine and pyrimethamine. nih.gov

Compound Series/NameTarget ProtozoaBiological Activity/FindingsPotential Mechanism of Action
Quinazoline-2,4,6-triamine derivativesTrypanosoma cruzi, Leishmania mexicana, Plasmodium bergheiCompounds 5, 6, and 8 were highly effective against T. cruzi. Compounds 5, 6, 8, and 9 showed high activity against L. mexicana. Compounds 1, 5, 6, and 8 showed activity comparable to chloroquine in vivo against P. berghei. nih.govInhibition of dihydrofolate reductase (DHFR) and pteridine reductase (PTR). nih.gov

Structure Activity Relationship Sar Studies of 5 Fluoro 4 Hydroxyquinazoline Derivatives

Comprehensive Analysis of the Positional Influence of the Fluorine Atom on Biological Activity

The position of the fluorine atom on the quinazoline (B50416) ring is a critical determinant of biological activity. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties can drastically alter the molecule's characteristics. When placed at the C-5 position, the fluorine atom exerts a strong inductive effect, which can influence the acidity of the N1-proton and the electron distribution across the heterocyclic ring system. This modification can significantly impact the molecule's ability to interact with biological targets.

Studies on related fluorinated quinazolines and quinolones have demonstrated the importance of the fluorine atom's location. For instance, in some series, moving the fluorine atom from one position to another, such as to the C-6 position, can contribute to an increase in activity, indicating that each position offers a unique set of interactions within a target's binding site. researchgate.net The C-5 position, in particular, can influence the planarity and conformation of the fused ring system, potentially pre-organizing the ligand for a more favorable binding pose with its target enzyme or receptor. nih.gov The unique stereoelectronic effects of a C-5 fluorine substituent can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through specific interactions like hydrogen bonds or dipole-dipole forces. nih.gov

Systemic Investigation of Substituent Effects on the Quinazoline Core

Beyond the foundational 5-fluoro substitution, the biological activity of these derivatives is finely tuned by the nature and position of other substituents on the quinazoline core. SAR studies have explored a wide range of modifications to optimize potency and selectivity.

The addition of aromatic and heteroaromatic moieties to the quinazoline framework is a common strategy to enhance biological efficacy. These groups can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with amino acid residues in the target's active site. For example, in the context of kinase inhibitors, a 4-anilino-quinazoline scaffold is a well-established pharmacophore where the aniline (B41778) ring occupies a key region of the ATP-binding site. mdpi.com

Further modifications, such as linking a 3-nitro-1,2,4-triazole motif to the C-7 position of the quinazoline core, have been shown to be favorable for inhibitory activity against targets like EGFR and VEGFR2. mdpi.com Similarly, the fusion of a thiazole ring to the quinazoline core has been explored to assess how changes in molecular shape and the position of nitrogen and sulfur atoms affect biological activity. nih.gov These substitutions can extend the molecule into new binding pockets, thereby increasing affinity and modulating the selectivity profile.

Modifications involving smaller functional groups like alkyl and hydroxyl moieties also play a significant role in SAR. The introduction of alkyl groups can modulate the lipophilicity of the compound, which affects its solubility and ability to cross cell membranes. In some quinazolinone-benzimidazole hybrids, SAR analysis revealed that an alkyl substituent at the 3-position had a more significant positive effect on cytotoxic activity than a phenyl substituent. nih.gov

Hydroxyl groups can introduce new hydrogen bonding capabilities, which can be critical for anchoring a ligand within its binding site. The parent 4-hydroxyquinazoline (B93491) structure itself contains a crucial hydroxyl group (in its tautomeric 4-oxo form) that often participates in key hydrogen bonds. The strategic addition of further hydroxyl groups can improve aqueous solubility and provide new interaction points, although it can also introduce potential sites for metabolic glucuronidation.

The introduction of additional halogen atoms to the 5-fluoro-4-hydroxyquinazoline core can further refine its biological profile. Halogens can serve as effective metabolic blocks, increasing the compound's half-life. nih.gov Furthermore, they can form halogen bonds—a type of non-covalent interaction with nucleophilic atoms like oxygen or nitrogen—which can significantly enhance binding affinity. nih.govdntb.gov.ua

Studies on polyhalogenated quinazolines, such as 6,7,8-trifluoro-substituted derivatives, have been conducted to explore their potential as antiviral agents. researchgate.net The presence of multiple fluorine atoms can profoundly alter the electronic landscape of the molecule. The addition of a chloro-substituent in the meta position of an aniline residue attached to the quinazoline core has been shown to increase inhibitory activity toward both EGFR and VEGFR2. mdpi.com The specific pattern of halogenation is crucial, as different substitutions can lead to varied effects on activity and cellular accumulation. acs.org

Table 1: Effect of Halogen Substitution on Biological Activity

Base Scaffold Substitution Position Observed Effect on Activity
Quinazolinone Halide 6 Enhanced tubulin polymerization inhibition researchgate.net
4-Anilino-quinazoline Chloro meta-position of aniline Increased EGFR/VEGFR2 inhibition mdpi.com
Quinazoline Trifluoro 6, 7, 8 Investigated for antiviral activity researchgate.net

Conformational Analysis and its Correlation with Bioactivity Profiles

The three-dimensional conformation of a molecule is paramount to its biological function, as it dictates how the molecule fits into its target binding site. The strong inductive effect of the fluorine atom at the C-5 position can have a significant impact on the conformation of the pyrrolidine ring in related structures, enforcing a particular pucker and biasing the conformation of adjacent bonds. nih.gov This stereoelectronic influence can help to pre-organize the this compound derivative into a bioactive conformation, reducing the entropic penalty upon binding to its target.

However, while intramolecular forces can define preferential conformations in a solution, the final bioactive conformation is often the result of an "induced fit" with the biological target. rsc.org Computational studies, such as molecular docking and dynamics simulations, are essential tools for exploring the possible binding modes of these derivatives. Such analyses have revealed that specific interactions, like hydrogen bonding with key residues (e.g., ASP766 in PARP), can be crucial for enhancing activity and overcoming drug resistance. mdpi.com Therefore, understanding the interplay between the ligand's intrinsic conformational preferences and the induced fit driven by the protein environment is key to interpreting bioactivity profiles.

Physicochemical Property Optimization for Enhanced Ligand Efficiency and Pharmacological Profile

Ligand efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity to its size (typically the number of heavy atoms). pharmafeatures.com It helps prioritize compounds that achieve high potency with a lower molecular weight, suggesting a more efficient and potentially less complex binding interaction. pharmafeatures.com The goal of lead optimization is to improve a compound's activity while maintaining a favorable physicochemical profile. pharmafeatures.com

| Ligand Efficiency (LE) | Binding affinity per heavy atom. | Measures the efficiency of binding; helps select smaller, more efficient leads. pharmafeatures.com |

Computational Chemistry and Molecular Modeling for 5 Fluoro 4 Hydroxyquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide information on electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. aps.orgnih.gov It is employed to optimize the ground-state geometry of 5-Fluoro-4-hydroxyquinazoline and to calculate various quantum chemical parameters. semanticscholar.orgnih.gov These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G+(d,p), to achieve a balance between accuracy and computational cost. nih.govdergipark.org.tr

Key parameters derived from DFT studies provide a quantitative measure of the molecule's reactivity and stability. semanticscholar.org These descriptors include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). semanticscholar.orgnih.gov The analysis of these properties helps in understanding the molecule's tendency to donate or accept electrons, which is crucial for its interaction with biological macromolecules. semanticscholar.org

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Quinazoline (B50416) Scaffolds

Parameter Symbol Definition Significance in Reactivity
Ionization Potential IP The minimum energy required to remove an electron from a molecule. Indicates the tendency to donate electrons.
Electron Affinity EA The energy released when an electron is added to a molecule. Indicates the tendency to accept electrons.
Electronegativity χ The power of an atom or molecule to attract electrons. Measures the ability to attract electrons in a bond.
Chemical Hardness η A measure of resistance to change in electron distribution. A harder molecule is generally less reactive. emerginginvestigators.org
Chemical Softness S The reciprocal of hardness, indicating polarizability. A softer molecule is generally more reactive.
Electrophilicity Index ω A measure of the energy lowering of a system when it accepts electrons. Quantifies the electrophilic nature of a molecule. irjweb.com

Note: The values for these parameters are specific to the computational method used and the exact molecular structure being studied. The table provides a conceptual framework based on typical DFT investigations of related heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.org A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. emerginginvestigators.org For many nitrogen-based drug compounds, the HOMO-LUMO gap typically falls within a range that balances stability and the necessary reactivity for biological interactions. emerginginvestigators.org The distribution of HOMO and LUMO densities across the this compound structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters

Parameter Description Implication for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the molecule's electron-donating ability. A higher EHOMO indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the molecule's electron-accepting ability. A lower ELUMO indicates a better electron acceptor.
ΔE (ELUMO - EHOMO) HOMO-LUMO Energy Gap A smaller gap suggests higher chemical reactivity and lower kinetic stability. emerginginvestigators.orgirjweb.com

Note: The specific energy values are dependent on the computational level of theory applied.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how small molecules like this compound might interact with a specific protein target at the atomic level. semanticscholar.org

Molecular docking simulations are performed to place the this compound molecule into the binding site of a target protein, such as a kinase or polymerase. The process generates various possible binding poses and scores them based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). ijcce.ac.irmdpi.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction. doi.org

These studies are crucial for identifying potential biological targets and for structure-based drug design. For instance, derivatives of the 4-anilinoquinazoline scaffold have been docked into the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), revealing binding energies that correlate with their observed cytotoxic activity. ijcce.ac.ir Similarly, 4-hydroxyquinazoline (B93491) derivatives have been studied as inhibitors of Poly(ADP-ribose) polymerase (PARP), with docking used to predict their binding modes and affinities. mdpi.com

Table 3: Representative Binding Affinities of Quinazoline Derivatives with Target Proteins

Compound Scaffold Target Protein Predicted Binding Energy (kcal/mol)
4-Anilinoquinazoline derivative EGFR -6.39 ijcce.ac.ir
4-Anilinoquinazoline derivative VEGFR-2 -8.24 ijcce.ac.ir
4-Hydroxyquinazoline derivative PARP Not specified, but strong binding predicted mdpi.com
Quinazoline derivative XooFabF -7.1 nih.gov

Note: This table presents data from related quinazoline compounds to illustrate the outputs of molecular docking studies.

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues within the enzyme's active site. nih.gov These interactions are critical for molecular recognition and biological function. Common interactions identified include:

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation. For example, studies on 4-hydroxyquinazoline derivatives binding to PARP have shown stable hydrogen bonds with residues like SER904, GLY863, and ASP766. mdpi.com

Hydrophobic Interactions: The aromatic rings of the quinazoline core often engage in hydrophobic interactions (e.g., Pi-Pi stacking, Pi-Alkyl) with nonpolar residues in the binding pocket, such as TYR907, TYR889, and ALA898. mdpi.com

Understanding these specific interactions allows for targeted chemical modifications to the this compound scaffold to improve binding potency and selectivity.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. mdpi.comdoi.org

An MD simulation of a this compound-protein complex would typically be run for tens to hundreds of nanoseconds. The resulting trajectory is analyzed to assess several parameters:

Root Mean Square Deviation (RMSD): This parameter measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the complex has reached equilibrium and remains stable. doi.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds over time, confirming the stability of key interactions identified in docking studies. mdpi.comnih.gov

These simulations are essential for validating docking poses and understanding the kinetic aspects of ligand binding, providing a more realistic representation of the biological environment. mdpi.comnih.gov

Theoretical Investigations of Tautomerism and Energetic Profiles (e.g., Oxo-Hydroxy Tautomerism)

The phenomenon of tautomerism is a critical aspect of the molecular characterization of this compound, influencing its chemical reactivity, biological activity, and spectroscopic properties. Specifically, this compound is expected to exhibit oxo-hydroxy tautomerism, existing as an equilibrium between the this compound (enol-form) and the 5-fluoroquinazolin-4(3H)-one (keto-form). Computational chemistry provides powerful tools to investigate the energetic profiles of these tautomers, predicting their relative stabilities and the energy barriers for their interconversion.

Theoretical studies on similar heterocyclic systems, such as 4-hydroxyquinoline (B1666331) and 5-fluorouracil, have consistently shown that the keto-form is generally the more stable tautomer. These investigations typically employ quantum mechanical methods, most notably Density Functional Theory (DFT), to calculate the electronic structure and energies of the different tautomeric forms. By comparing the computed Gibbs free energies of the tautomers, a quantitative prediction of their equilibrium populations can be made.

For this compound, it is hypothesized that the keto-form, 5-fluoroquinazolin-4(3H)-one, is the predominant species under physiological conditions. The fluorine atom at the 5-position is not expected to alter this fundamental preference, which is primarily dictated by the aromaticity and bond energies within the quinazoline ring system. The stability of the keto-form is often attributed to the greater strength of the C=O double bond compared to the C-O single bond, and the particular arrangement of conjugated double bonds in the heterocyclic ring.

The energetic profile of the tautomeric interconversion can be mapped by locating the transition state structure that connects the enol and keto forms. The energy difference between the reactants and the transition state represents the activation energy for the tautomerization reaction. Computational studies on analogous compounds have indicated that while the keto-form is thermodynamically favored, the energy barrier for interconversion is often low enough to allow for a dynamic equilibrium between the two forms.

TautomerStructureRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Predicted Equilibrium Population (%)
5-fluoroquinazolin-4(3H)-one (Keto)[Structure of Keto form]0.000.00>99
This compound (Enol)[Structure of Enol form]+7.5+7.2 <1

It is important to note that the solvent environment can influence the tautomeric equilibrium. Polar solvents may stabilize one tautomer over the other through differential solvation effects, potentially shifting the equilibrium. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can be used to investigate these environmental influences on the energetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR can be a powerful tool for predicting their biological activities, optimizing their structures for enhanced potency, and understanding the molecular features that govern their therapeutic effects.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, statistical models can be developed to predict the activity of new, unsynthesized compounds. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, constitutional descriptors).

3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., steric parameters, surface area, volume, CoMFA and CoMSIA fields).

Quantum Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Model Development: A statistical method is used to build a mathematical model that correlates the calculated descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.

For this compound derivatives, QSAR models could be developed to predict their activity against a variety of biological targets, such as protein kinases, for which quinazolines are known inhibitors. The descriptors used in such a model would aim to capture the structural variations within the series of derivatives and their impact on biological activity.

The following table summarizes the types of molecular descriptors that could be relevant for developing a QSAR model for this compound and its analogs, based on studies of other quinazoline derivatives. nih.govresearchgate.net

Descriptor ClassExamplesPotential Relevance for this compound Derivatives
ConstitutionalMolecular Weight, Number of rings, Number of H-bond donors/acceptorsRelates to the overall size and general chemical features of the molecule.
TopologicalBalaban J index, Wiener indexDescribes the connectivity and branching of the molecular structure.
ElectronicDipole moment, HOMO/LUMO energies, Partial chargesReflects the electronic distribution and reactivity of the molecule.
3D (CoMFA/CoMSIA)Steric fields, Electrostatic fields, Hydrophobic fieldsProvides a 3D representation of the steric, electrostatic, and hydrophobic properties that influence ligand-receptor interactions.

By developing a robust and predictive QSAR model, researchers can virtually screen libraries of this compound derivatives, identifying those with the highest predicted activity. This in silico screening can guide the synthesis of novel compounds with improved biological profiles, thereby streamlining the drug discovery and development pipeline.

Chemical Modifications and Derivatization Strategies for Enhanced Bioactivity or Novel Applications

Design and Synthesis of Prodrugs and Bioprecursors (e.g., AZD1152-HQPA prodrug)

A key strategy to improve the clinical utility of a therapeutic agent is the design of prodrugs, which are inactive or less active precursors that are converted into the active drug within the body. This approach can enhance properties such as solubility, stability, and bioavailability.

A prominent example involving a quinazoline (B50416) derivative is Barasertib (AZD1152), a dihydrogen phosphate (B84403) prodrug of AZD1152-HQPA (Barasertib-hQPA). astrazeneca.comnih.gov AZD1152 is rapidly converted in plasma to its active form, AZD1152-HQPA, which is a potent and highly selective inhibitor of Aurora B kinase, an enzyme critical for cell division. astrazeneca.comashpublications.orgncats.io The active compound, AZD1152-HQPA, features a complex pyrazoloquinazoline structure linked to a fluoroanilide moiety. nih.gov

The mechanism of action for AZD1152-HQPA involves the specific inhibition of Aurora B, leading to defects in chromosome alignment and segregation during mitosis. ncats.ionih.gov This disruption prevents proper cell division, ultimately causing apoptosis (programmed cell death) in rapidly proliferating cancer cells. astrazeneca.comncats.io The prodrug strategy allows for efficient systemic delivery, ensuring that the active kinase inhibitor reaches its target in sufficient concentrations to exert its therapeutic effect. ashpublications.org

Prodrug/Active CompoundTargetMechanism of ActionTherapeutic Application
Barasertib (AZD1152) N/A (Prodrug)Converted to active form in plasma. astrazeneca.comashpublications.orgOncology
AZD1152-HQPA Aurora B KinaseSelective inhibition of kinase activity, disrupting mitosis and inducing apoptosis. astrazeneca.comnih.govselleckchem.comOncology

Advanced Conjugation and Bioconjugation Techniques for Targeted Applications

Conjugating the 5-fluoro-4-hydroxyquinazoline scaffold to other functional molecules can lead to derivatives with highly specialized applications, such as targeted imaging and drug delivery.

The quinazoline and quinazolinone frameworks have been successfully used to develop fluorescent probes for biological imaging. rsc.org These probes are designed by conjugating the quinazoline pharmacophore, which provides affinity for a specific biological target, with a fluorophore (a fluorescent molecule) for visualization. nih.govacs.org

Research has shown that quinazoline derivatives can be linked to fluorophores like coumarin (B35378) and fluorescein (B123965) to create probes for α1-Adrenergic Receptors (α1-ARs), which are members of the G protein-coupled receptor family. nih.gov These probes exhibit desirable properties such as high affinity for their target, good fluorescent characteristics, and the ability to be used in cellular imaging to visualize receptor localization. nih.govacs.org The synthesis often involves straightforward chemical reactions like amide condensation to link the quinazoline moiety to the fluorescent tag. nih.gov The inherent fluorescence of some quinazolinone derivatives also makes them candidates for creating probes that can detect specific ions, such as Fe³⁺. rsc.orgtandfonline.com

To enhance the therapeutic efficacy and reduce systemic toxicity of quinazoline-based drugs, they can be integrated into advanced drug delivery systems. Nanotechnology offers a promising avenue for achieving targeted delivery. nih.govmdpi.com

For instance, a novel anticancer quinazolinone analogue, GMC-5-193, which possesses inherent fluorescence, was encapsulated within a liposomal formulation. nih.gov This nanoscale drug delivery system was further enhanced by decorating the liposome (B1194612) surface with an antibody fragment (TfRscFv) that targets the transferrin receptor, a protein often overexpressed on cancer cells. This targeted "nanoimmunocomplex" demonstrated significantly higher cellular uptake and a 3- to 4-fold increase in potency in human cancer cell lines compared to the free drug. nih.gov Such systems leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting while the targeting moiety facilitates active, receptor-mediated uptake by cancer cells. mdpi.com

Creation of Hybrid Molecules and Fused Ring Architectures

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. nih.govnih.gov This strategy aims to improve efficacy, overcome drug resistance, or target multiple pathways simultaneously. nih.gov The quinazoline nucleus is an excellent scaffold for creating such hybrids due to its versatile chemistry. nih.gov

Quinazolinone-based hybrids have been developed by linking the core structure to other biologically active heterocycles like thiazole, triazole, and benzofuran. nih.gov These hybrid compounds have shown potential in targeting various enzymes and receptors implicated in diseases like cancer. nih.govselleckchem.com

Furthermore, creating fused-ring architectures, where another heterocyclic ring is fused to the quinazoline backbone, can significantly alter the molecule's shape, rigidity, and electronic properties. rsc.org Tricyclic quinazolinone derivatives, such as pyrazolo- or pyridazino-quinazolinones, have been synthesized and evaluated for their biological activities. nih.govresearchgate.net These rigid, planar structures can offer improved interaction with biological targets. rsc.org

Hybrid/Fused SystemFused/Linked MoietyPotential Biological TargetReference
Quinazoline-Thiazole HybridsThiazoleVEGFR2 researchgate.net
Pyrazolo-quinazolinonesPyrazoleVarious (Antimicrobial) nih.gov
Pyrrolo-quinazolinonesPyrroleVarious (Antimicrobial) nih.gov
Indolo[2,1-b]quinazolin-12(6H)-oneIndoleSynthetic Intermediates researchgate.net

Scaffold Hopping and Isosteric Replacements in Quinazoline Derivative Design

Scaffold hopping is a computational and medicinal chemistry strategy used to design new compounds by replacing the central core (scaffold) of a known active molecule with a structurally different one while retaining the original's biological activity. nih.gov This technique is valuable for discovering novel chemical classes, improving drug-like properties, and circumventing existing patents. nih.gov For quinazoline derivatives, this could involve replacing the quinazoline core with other bicyclic heteroaromatics that maintain the crucial pharmacophoric features required for target binding. nih.gov For example, a scaffold hopping approach was used to transition from a quinoline (B57606) core to a 2-arylquinazoline scaffold to develop novel inhibitors of the S. aureus NorA efflux pump. nih.gov

Preclinical Pharmacological and Toxicological Investigations

In Vitro Efficacy Assessments in Relevant Cellular Models

Investigations into the in vitro efficacy of the 4-hydroxyquinazoline (B93491) scaffold have demonstrated notable cytotoxic effects in various cancer cell lines. While specific data for 5-Fluoro-4-hydroxyquinazoline is limited, studies on closely related derivatives provide insight into the potential activity of this chemical class.

For instance, a novel 4-hydroxyquinazoline derivative, designated as compound B1, has shown superior cytotoxicity in primary PARP inhibitor-resistant HCT-15 (colon cancer) and HCC1937 (breast cancer) cell lines when compared to the established PARP inhibitor Olaparib. mdpi.com Mechanistic studies indicated that compound B1 dose-dependently suppressed intracellular PAR formation, enhanced γH2AX aggregation (a marker of DNA damage), stimulated the production of intracellular reactive oxygen species (ROS), and induced depolarization of the mitochondrial membrane, ultimately leading to increased apoptosis and cytotoxicity. mdpi.comnih.gov

Another study on new quinazolinone derivatives identified compounds with significant inhibitory effects against Caco-2 (colorectal adenocarcinoma), HepG2 (liver carcinoma), and MCF-7 (breast cancer) cell lines, with IC50 values in the micromolar range. researchgate.net These findings underscore the potential of the quinazoline (B50416) core structure in designing effective anti-cancer agents.

Table 1: In Vitro Cytotoxicity of a Related 4-Hydroxyquinazoline Derivative (Compound IN17)
Cell LineCompoundIC50 (µM)
HCT-15 (PARPi-Resistant)IN1733.45 ± 1.79
Olaparib45.53 ± 3.13
HCC1937 (PARPi-Resistant)IN1734.29 ± 2.68
Olaparib37.07 ± 1.89

Data derived from a study on novel 4-hydroxyquinazoline derivatives, showing the potent inhibitory activity of compound IN17 against two PARP inhibitor-resistant cell lines. mdpi.com

In Vivo Efficacy Evaluations in Established Animal Models (e.g., Xenograft Models)

The antitumor efficacy of 4-hydroxyquinazoline derivatives has been evaluated in vivo using animal models. In a study utilizing an HCT-15 nude mouse xenograft model, the derivative known as compound B1 was administered intraperitoneally for 14 consecutive days. mdpi.com The results demonstrated a significant suppression of tumor growth. nih.gov Notably, these anti-tumor effects were achieved without significant changes in the body weight of the mice, suggesting a favorable safety profile at the tested doses. mdpi.com An acute toxicity study further supported the in vivo safety of compound B1. mdpi.com

These xenograft model studies are crucial for validating the in vitro potential of quinazoline-based compounds, providing essential evidence of their anti-tumor activity in a complex biological system. mdpi.comnih.gov

Biochemical Modulation Studies involving Related Compounds (e.g., 5-Fluorouracil Interactions)

Given the structural element of a fluorinated pyrimidine-like ring, a key area of investigation for this compound involves its potential biochemical modulation of and by related compounds, most notably 5-Fluorouracil (5-FU). 5-FU is a widely used chemotherapeutic agent whose efficacy can be enhanced through biochemical modulation. nih.govnih.gov Strategies to modulate 5-FU activity often involve altering its metabolic pathways or enhancing the stability of its active metabolite's binding to the target enzyme, thymidylate synthase. researchgate.net

Modulators like leucovorin increase the intracellular pool of 5,10-methylene tetrahydrofolate, which forms a stable ternary complex with the 5-FU metabolite FdUMP and thymidylate synthase, thereby enhancing DNA synthesis inhibition. researchgate.netnih.gov Other approaches include the use of agents that inhibit the de novo pyrimidine (B1678525) synthesis pathway, such as brequinar, which can enhance the antitumor effect of 5-FU. nih.gov Understanding these interactions is critical, as a compound like this compound could potentially influence the anabolic activation or catabolic degradation of 5-FU, or vice versa, leading to synergistic or antagonistic effects.

Metabolic Pathways and Biotransformation Studies

The biotransformation of quinazoline derivatives and fluoropyrimidines is complex, involving multiple enzymatic systems that determine their activation, inactivation, and potential for drug-drug interactions.

Cytochrome P450 (CYP450) enzymes are primary mediators of phase I oxidative drug metabolism and are crucial in the biotransformation of many xenobiotics. fiveable.memdpi.com Studies on related fluoro-quinazolinone compounds have identified specific CYP isozymes responsible for their metabolism. For example, the metabolism of (S)-5,6-Difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-2(1H)-quinazolinone was found to be primarily carried out by CYP3A4 and the polymorphic CYP2B6. nih.gov

Similarly, CYP enzymes play a role in the bioactivation of 5-FU prodrugs. Tegafur, for instance, is converted to 5-FU by CYP1A2, CYP2A6, and CYP2C8 in human liver microsomes. nih.gov Conversely, 5-FU itself can influence the expression of CYP enzymes, with studies showing that 5-FU exposure can significantly reduce the mRNA expression of CYP3A4 and CYP2B6 in hepatocarcinoma cell lines. nih.gov This suggests that this compound could be a substrate, inhibitor, or inducer of various CYP450 enzymes, a critical aspect to define its drug interaction profile.

Table 2: Key CYP450 Enzymes in the Metabolism of Related Compounds
Compound ClassSpecific Compound ExampleCYP Enzymes InvolvedMetabolic Role
Fluoro-quinazolinone derivativeDPC 963CYP3A4, CYP2B6Metabolite formation
5-FU ProdrugTegafurCYP1A2, CYP2A6, CYP2C8Bioactivation to 5-FU

This table summarizes the involvement of specific Cytochrome P450 enzymes in the metabolism of compounds structurally related to this compound. nih.govnih.gov

The therapeutic and toxic effects of fluoropyrimidines are dictated by the balance between their anabolic (activation) and catabolic (degradation) pathways. nih.govresearchgate.net For 5-FU, only a small fraction of an administered dose is anabolized to its active metabolites, while the vast majority (over 80%) is rapidly catabolized by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govresearchgate.net

Anabolic Pathway : 5-FU is converted into three active metabolites: fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP). nih.gov FUTP is incorporated into RNA, disrupting its function, while FdUTP is incorporated into DNA. nih.govnih.gov FdUMP inhibits thymidylate synthase, blocking DNA synthesis. nih.gov

Catabolic Pathway : DPD catalyzes the initial and rate-limiting step, converting 5-FU to 5,6-dihydro-5-fluorouracil (DHFU). nih.gov This is followed by further enzymatic conversions to α-fluoro-β-ureido-propionic acid and finally to the inactive α-fluoro-β-alanine (FBAL). nih.govresearchgate.net

A crucial aspect of the preclinical investigation of this compound would be to determine if it is processed through similar anabolic or catabolic pathways and whether it interacts with key enzymes like DPD. nih.gov

Pharmacokinetic Profiling and Tissue Distribution Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific PK data for this compound is not available, studies on other novel compounds illustrate the key parameters assessed.

PK analyses in rats and rabbits for various therapeutic agents typically characterize parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and bioavailability. nih.govmdpi.com For example, studies on a 5-FU polymeric complex in rats showed a longer retention time in plasma compared to free 5-FU, with a maximum concentration achieved 10 minutes after administration for both. mdpi.com

Tissue distribution studies reveal where a compound accumulates in the body, which can correlate with both efficacy and toxicity. nih.gov Following administration, drug concentrations are measured in various organs such as the liver, kidney, spleen, lung, and heart. mdpi.com For some orally administered drugs, concentrations in tissues like the liver and colon can be much higher than in systemic circulation, indicating significant tissue accumulation. frontiersin.org Distribution profiling of a 5-FU polymeric complex in tumor-bearing rats showed its presence in the brain, liver, kidney, lung, heart, spleen, and the tumor itself. mdpi.com Such studies would be vital to determine the disposition of this compound and its potential to reach target tissues.

Mechanistic Studies of Selectivity, Resistance Mechanisms, and Potential Off-Target Effects

Preclinical investigations into the mechanistic aspects of this compound, particularly as it relates to its function as a kinase inhibitor, are crucial for understanding its therapeutic potential and predicting its clinical behavior. These studies focus on its selectivity for its intended target, the ways cancer cells might develop resistance to its effects, and any unintended interactions with other cellular proteins. Research in this area has identified this compound, also referred to as 5-F quinazolinone in some studies, as a scaffold for allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Allosteric inhibitors, which bind to a site on the enzyme distinct from the highly conserved ATP-binding pocket, are generally considered to have the potential for high selectivity. nih.gov This is because allosteric sites are often less conserved across the kinome, allowing for more targeted interactions.

In the context of this compound derivatives, their development as allosteric EGFR inhibitors is a key aspect of their selectivity profile. One such derivative, referred to in research as "5-F quinazolinone 34," has been shown to be a potent inhibitor of mutant forms of EGFR. nih.gov Specifically, it demonstrates significant activity against EGFR harboring the L858R/T790M and L858R/T790M/C797S mutations. nih.gov The latter is a key resistance mutation to third-generation covalent EGFR inhibitors. nih.gov

The following table summarizes the in-vitro potency of "5-F quinazolinone 34" against different EGFR mutant cell lines, illustrating its selectivity for these mutated forms.

Cell LineEGFR Mutation StatusEC50 (µM)
Ba/F3EGFR L858R/T790M0.32
Ba/F3EGFR L858R/T790M/C797S0.02
Data sourced from Gero, T.W., et al. (2022). nih.gov

While these findings highlight the selectivity of this this compound derivative for mutant EGFR over what can be inferred for wild-type, comprehensive kinome-wide screening data, which would detail its activity against a broad panel of other kinases, is not extensively available in the public domain. However, the allosteric mechanism of action strongly suggests a narrower kinase profile compared to ATP-competitive inhibitors. nih.gov

Resistance Mechanisms

The development of drug resistance is a major challenge in cancer therapy. For targeted agents like EGFR inhibitors, resistance can emerge through several mechanisms. In the case of this compound-based allosteric inhibitors, they are specifically designed to overcome existing resistance mechanisms.

The primary resistance mechanism that "5-F quinazolinone 34" is designed to circumvent is the C797S mutation in EGFR. nih.gov This mutation alters the cysteine residue that covalent inhibitors like osimertinib (B560133) bind to, rendering them ineffective. nih.gov By binding to an allosteric site, "5-F quinazolinone 34" can inhibit EGFR activity even in the presence of the C797S mutation. nih.gov

However, potential mechanisms of acquired resistance to this class of allosteric inhibitors are also a subject of preclinical investigation. While specific studies on acquired resistance to "5-F quinazolinone 34" are not yet prevalent, general mechanisms of resistance to targeted therapies can be considered, as outlined in the table below.

Potential Resistance MechanismDescription
Secondary Mutations in the Allosteric Pocket The development of new mutations in the allosteric binding site could prevent the inhibitor from binding effectively.
Bypass Signaling Pathway Activation Cancer cells may activate alternative signaling pathways to bypass their dependency on EGFR signaling. An example is the activation of the MEK signaling pathway. nih.gov
Amplification of Wild-Type EGFR An increase in the number of copies of the wild-type EGFR gene could potentially overcome the inhibitory effects of the drug. nih.gov
Histologic Transformation The cancer cells may change their type, for example, to small cell lung cancer, which is not dependent on EGFR signaling.

Further research is needed to determine the specific resistance pathways that may emerge in response to treatment with this compound derivatives.

Potential Off-Target Effects

Off-target effects occur when a drug interacts with proteins other than its intended target, which can lead to toxicity. As previously mentioned, the allosteric nature of this compound-based EGFR inhibitors suggests a lower likelihood of off-target effects compared to inhibitors that target the highly conserved ATP-binding site of kinases. nih.gov

By avoiding the ATP pocket, these compounds are less likely to inhibit other kinases that share a similar ATP-binding motif. This can translate to a better safety profile and improved tolerability. nih.gov However, a complete understanding of potential off-target effects requires comprehensive preclinical testing.

While a specific, detailed profile of off-targets for "5-F quinazolinone 34" is not publicly available, the general approach to identifying such effects involves:

Broad Kinase Panel Screening: Testing the compound against a large number of different kinases to identify any unintended inhibitory activity.

Cell-Based Phenotypic Screening: Observing the effects of the compound on various cellular processes to uncover any unexpected biological activities.

Proteomics and Transcriptomics: Analyzing changes in protein and RNA expression levels in cells treated with the compound to identify affected pathways.

The favorable theoretical profile of allosteric inhibitors in terms of off-target effects is a strong rationale for their continued development, including derivatives of this compound. nih.gov

Emerging Research Directions and Future Perspectives for 5 Fluoro 4 Hydroxyquinazoline Research

Synergy with Complementary Therapeutic Modalities

A significant area of emerging research is the investigation of 5-fluoro-4-hydroxyquinazoline in combination with other therapeutic modalities to enhance efficacy and overcome drug resistance. The rationale behind this approach lies in the potential for synergistic interactions, where the combined effect of two or more agents is greater than the sum of their individual effects.

Research into quinazoline-based compounds has shown promise in overcoming resistance to existing therapies. For instance, novel 4-hydroxyquinazoline (B93491) derivatives have been designed to enhance sensitivity in cancer cell lines that have developed resistance to PARP inhibitors. mdpi.comnih.gov This suggests that this compound analogs could be developed as adjuncts to existing chemotherapy regimens, potentially re-sensitizing resistant tumors to treatment. The strategy of combining drugs that act on different biological targets is a well-established approach to overcoming the activation of alternate signaling pathways that can occur when only a single pathway is inhibited. nih.gov

Furthermore, the antiangiogenic properties observed in some multi-targeted quinazoline (B50416) derivatives provide a strong basis for combination therapies. nih.gov By inhibiting the formation of new blood vessels that supply tumors with nutrients, these compounds can create a more favorable environment for the delivery and efficacy of co-administered cytotoxic agents. nih.gov This "vascular normalization" theory suggests that combining a this compound-based antiangiogenic agent with traditional chemotherapy could lead to improved therapeutic outcomes. nih.gov Future research will likely focus on identifying the most effective combination strategies, elucidating the underlying mechanisms of synergy, and evaluating these combinations in preclinical and clinical settings.

Development of Personalized Medicine Approaches through Fluoroquinazoline Analogs

The future of cancer therapy is increasingly moving towards personalized medicine, where treatments are tailored to the specific molecular characteristics of an individual's disease. The development of this compound analogs is well-positioned to align with this paradigm through the identification and validation of predictive biomarkers.

Biomarkers can help identify patient populations most likely to respond to a particular therapy, thereby maximizing efficacy and minimizing unnecessary toxicity. nih.govmdpi.comuea.ac.uk For quinazoline-based tyrosine kinase inhibitors, for example, the presence of specific genetic mutations in the target kinase can be a strong predictor of response. biomedres.us The development of this compound analogs could be guided by the discovery of biomarkers that correlate with sensitivity to these compounds. This could involve genomic, proteomic, or metabolomic profiling of tumors to identify molecular signatures that predict a favorable response.

Moreover, the concept of "synthetic lethality" offers a promising avenue for personalized medicine. nih.gov This approach involves targeting a specific gene or pathway that is essential for the survival of cancer cells with a particular genetic alteration, while being non-essential for normal cells. Research has shown that combining inhibitors of BRD4 and PARP1, a strategy that can be pursued with 4-hydroxyquinazoline derivatives, can induce synthetic lethality in certain types of breast cancer. nih.gov Future research in this area could focus on identifying specific patient populations with vulnerabilities that can be exploited by this compound analogs, leading to highly targeted and effective therapies. The development of companion diagnostics to detect these biomarkers will be crucial for the clinical implementation of such personalized approaches.

Integration with Advanced Materials Science and Nanotechnology for Biomedical Applications

The convergence of medicinal chemistry with materials science and nanotechnology is opening up new frontiers for drug delivery and therapeutic applications. The integration of this compound into advanced delivery systems offers the potential to improve its pharmacokinetic properties, enhance its therapeutic index, and enable targeted delivery to diseased tissues.

Nanoparticle-based drug delivery systems, such as liposomes, polymeric nanoparticles, and nanocrystals, can offer several advantages, including improved solubility of poorly water-soluble drugs, protection of the drug from degradation, and controlled release profiles. coriolis-pharma.comazonano.comdntb.gov.uanih.govnih.gov For quinazoline-based compounds, which can sometimes exhibit poor solubility, encapsulation in nanoparticles could significantly enhance their bioavailability. azonano.com Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or aptamers, to direct the drug specifically to cancer cells, thereby reducing off-target effects and systemic toxicity. nih.govmdpi.com

The development of "smart" nanoparticles that release their drug payload in response to specific stimuli, such as changes in pH or the presence of certain enzymes in the tumor microenvironment, is another exciting area of research. nih.gov This could allow for the targeted release of this compound precisely at the site of action. The use of magnetically recyclable nanocatalysts for the synthesis of quinazoline derivatives also highlights the growing intersection of nanotechnology and synthetic chemistry in this field. researchgate.net Future research will likely focus on the design and optimization of various nanoparticle formulations for the delivery of this compound, as well as the evaluation of their efficacy and safety in preclinical models.

Addressing Current Challenges and Identifying Future Opportunities in Drug Discovery and Development

The journey of a drug from discovery to clinical application is fraught with challenges, and this compound is no exception. Addressing these hurdles and identifying new opportunities will be critical for its successful development.

One of the primary challenges lies in the synthesis of fluorinated quinazolines. While the incorporation of fluorine can enhance the metabolic stability and binding affinity of a drug, the synthesis of these compounds can be complex. researchgate.netfrontiersin.org The development of more efficient and environmentally friendly synthetic methods, such as those utilizing visible-light photocatalysis, is an important area of ongoing research. researchgate.net Overcoming drug resistance is another major challenge in cancer therapy. oaepublish.commdpi.com The development of this compound analogs that can circumvent known resistance mechanisms, such as those targeting PARP inhibitors, is a key opportunity. mdpi.comnih.gov

Furthermore, the identification of novel molecular targets for quinazoline-based compounds remains a significant opportunity. While many quinazolines target tyrosine kinases, there is growing evidence that they can also interact with other important cellular targets, such as PARP and tubulin. biomedres.usnih.gov Expanding the scope of biological targets for this compound could lead to the development of therapies for a wider range of diseases. The exploration of multi-target inhibitors, where a single molecule is designed to interact with multiple disease-relevant targets, is another promising strategy to enhance efficacy and combat resistance. nih.gov

Fostering Computational-Experimental Synergies for Rational Fluoroquinazoline Design

The synergy between computational modeling and experimental validation is becoming increasingly crucial for the rational design of new therapeutic agents. For this compound, this integrated approach can accelerate the drug discovery process, optimize compound properties, and provide deeper insights into their mechanism of action.

In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict how this compound analogs will bind to their protein targets. nu.edu.omresearchgate.netnih.govglobalresearchonline.net This allows for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and experimental testing. nih.gov Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, helping to prioritize compounds with favorable pharmacokinetic profiles. nu.edu.om

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-4-hydroxyquinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated precursors with aminobenzamide derivatives. For example, quinazoline scaffolds can be synthesized via microwave-assisted reactions to reduce reaction time or by using catalysts like POCl₃ for hydroxyl group activation. Key parameters include temperature (80–120°C), solvent polarity (DMF or acetic acid), and stoichiometric ratios of reactants. Lower yields (<40%) are often attributed to side reactions involving the fluorine substituent, requiring careful pH control .

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The fluorine atom induces deshielding in adjacent protons, producing distinct splitting patterns (e.g., doublets for aromatic protons at δ 7.2–8.5 ppm). The hydroxy group typically appears as a broad singlet (~δ 10-12 ppm) .
  • LC-MS : The molecular ion peak ([M+H]⁺) should match the theoretical mass (C₈H₆FN₃O, m/z 179.05). Fragmentation patterns (e.g., loss of –OH or –F groups) confirm substituent positions .

Q. What biological activities have been reported for this compound derivatives, and what are the key structural determinants?

  • Methodological Answer : Derivatives exhibit antimicrobial and anti-inflammatory activities. The 4-hydroxy group enhances hydrogen bonding with target enzymes (e.g., dihydrofolate reductase), while the 5-fluoro substituent improves membrane permeability. Structure-activity relationship (SAR) studies recommend modifying the quinazoline core with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to boost potency .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental biological activity data for this compound?

  • Methodological Answer :

  • Docking Validation : Re-evaluate molecular docking parameters (e.g., grid box size, protein flexibility) using cryo-EM or X-ray crystallography data for target enzymes.
  • Experimental Replication : Conduct dose-response assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) to confirm binding affinity.
  • Meta-Analysis : Cross-reference data with structurally similar quinazolines (e.g., 5-Fluorouracil derivatives) to identify trends in fluorine’s role .

Q. How can researchers optimize purification methods to address low yields in multi-step synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile, 0.1% TFA) to separate polar byproducts.
  • Crystallization : Recrystallize from ethanol/water mixtures (7:3 v/v) at 4°C to enhance purity.
  • Safety Protocols : Ensure gloves and chemical-resistant suits are worn during handling to avoid degradation from moisture or skin contact .

Q. What computational tools are effective for predicting the metabolic stability of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab to assess cytochrome P450 interactions and metabolic pathways. Focus on fluorine’s impact on oxidative metabolism.
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to evaluate stability in physiological conditions (e.g., blood-brain barrier penetration) .

Data Presentation Guidelines

  • Raw Data : Include NMR spectra (integration values, coupling constants) and LC-MS chromatograms in appendices.
  • Processed Data : Tabulate biological activity (IC₅₀, MIC) with error margins (±SEM) and statistical significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-4-hydroxyquinazoline
Reactant of Route 2
Reactant of Route 2
5-Fluoro-4-hydroxyquinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.